2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
説明
This compound is a 1,2,4-triazole derivative featuring a sulfanyl-linked acetamide moiety. Its core structure includes:
- A 4-amino-1,2,4-triazole ring substituted at position 5 with a 4-methoxyphenyl group.
- A sulfanyl bridge connecting the triazole ring to an acetamide group, which is further substituted with a 3-methoxyphenyl aromatic ring.
特性
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-25-14-8-6-12(7-9-14)17-21-22-18(23(17)19)27-11-16(24)20-13-4-3-5-15(10-13)26-2/h3-10H,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJWNZADZWERCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a triazole ring, a sulfanyl group, and an acetamide moiety, which are known for their biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Structural Characteristics
The molecular formula of the compound is CHNOS, with a molecular weight of approximately 341.39 g/mol. The presence of the triazole ring is particularly noteworthy due to its established role as a pharmacophore in various drug candidates.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 341.39 g/mol |
| IUPAC Name | 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of the Triazole Ring : Utilizing 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole as a core structure.
- Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution reactions.
- Acetamide Formation : Attaching the N-(3-methoxyphenyl)acetamide moiety through acylation reactions.
Antimicrobial Properties
Research indicates that compounds with triazole moieties often exhibit significant antimicrobial properties. For instance, derivatives similar to 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide have shown efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Anticancer Activity
The compound's potential anticancer activity has been explored through in vitro studies using human tumor cell lines. Preliminary results suggest that it may inhibit cell proliferation in several cancer types, including breast and lung cancers. For example:
| Cell Line | Inhibition Growth Percent (IGP) |
|---|---|
| MCF7 (Breast Cancer) | 21% |
| A549 (Lung Cancer) | 18% |
These findings indicate that further exploration into its mechanisms of action and structure-activity relationships (SAR) is warranted.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular pathways critical for cancer cell survival and proliferation.
- Receptor Interaction : The compound could interact with various receptors that modulate cellular signaling pathways.
Case Studies
Several studies have investigated the biological activity of triazole derivatives:
- Antibacterial Activity : A study demonstrated that triazole derivatives exhibited higher antibacterial potency than traditional antibiotics against strains such as E. coli and Pseudomonas aeruginosa .
- Antifungal Properties : Research highlighted the effectiveness of triazole compounds in inhibiting fungal growth in agricultural applications, suggesting a dual role in both therapeutic and agricultural domains .
類似化合物との比較
Anti-Inflammatory Activity
Antiviral Activity
- Trifluoromethyl Substitution: The CF₃-substituted analogue (ID in ) showed nanomolar inhibition of HIV-1 reverse transcriptase (KI = 12 nM), outperforming nevirapine. This highlights the role of electron-withdrawing groups in enhancing enzyme affinity .
Mechanistic Insights from Analogues
- Orco Channel Modulation: VUAA1 and OLC-12 (structurally similar to the target compound) act as insect Orco ion channel agonists/antagonists .
- COX-2 Selectivity : Pyridinyl and furan substituents in analogues correlate with COX-2 inhibition, whereas methoxy groups may favor COX-1, indicating a need for selectivity profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
